3-(Chlorosulfonylmethyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

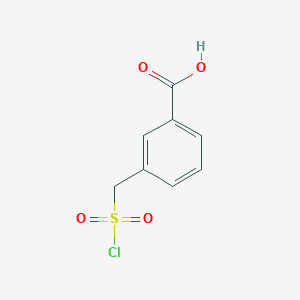

3-(Chlorosulfonylmethyl)benzoic acid is an organic compound with the molecular formula C8H7ClO4S. It is a derivative of benzoic acid, where a chlorosulfonylmethyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorosulfonylmethyl)benzoic acid typically involves the chlorosulfonation of methylbenzoic acid. The reaction is carried out by treating methylbenzoic acid with chlorosulfonic acid under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The product is then purified through crystallization or distillation .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Chlorosulfonylmethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Reduction Reactions: The compound can be reduced to form 3-(methylsulfonyl)benzoic acid.

Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acids.

Common Reagents and Conditions

Substitution: Reagents like amines or alcohols in the presence of a base.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Sulfonamides: Formed from substitution reactions with amines.

Sulfonates: Formed from substitution reactions with alcohols.

Carboxylic Acids: Formed from oxidation reactions.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound is utilized across various domains:

1. Chemistry

- Intermediate in Organic Synthesis : It serves as a crucial intermediate in synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic chemistry.

2. Biology

- Modification of Biomolecules : 3-(Chlorosulfonylmethyl)benzoic acid can modify biomolecules, facilitating studies on biological pathways and interactions. Its electrophilic nature allows it to react with nucleophiles in biological systems, potentially influencing cellular functions .

3. Medicine

- Drug Development : The compound is investigated for its potential use in developing pharmaceuticals. Preliminary studies suggest it may possess anti-inflammatory and analgesic properties, making it a candidate for new drug formulations . For instance, derivatives of this compound have shown promise in inhibiting cyclooxygenase enzymes, which are crucial targets for pain relief medications .

4. Industry

- Production of Specialty Chemicals : In industrial applications, this compound is used in producing specialty chemicals and materials due to its reactivity and ability to form various derivatives.

Case Study 1: Synthesis and Characterization

A study on the synthesis of this compound highlighted an efficient method using chlorosulfonic acid with methylbenzoic acid. The resulting product exhibited high purity levels (up to 95%) and was characterized using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy .

Research investigating the biological activity of derivatives revealed that this compound could significantly reduce pro-inflammatory cytokines in animal models subjected to lipopolysaccharide-induced inflammation. This suggests its potential application in treating inflammatory diseases .

Wirkmechanismus

The mechanism of action of 3-(Chlorosulfonylmethyl)benzoic acid involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate to introduce sulfonyl groups into target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Chlorosulfonyl)benzoic acid: Similar structure but lacks the methyl group.

4-(Chlorosulfonylmethyl)benzoic acid: Similar structure with the chlorosulfonylmethyl group at a different position on the benzene ring.

Uniqueness

3-(Chlorosulfonylmethyl)benzoic acid is unique due to the presence of both the chlorosulfonyl and methyl groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis, offering versatility in chemical transformations .

Biologische Aktivität

3-(Chlorosulfonylmethyl)benzoic acid, with the chemical formula C₈H₇ClO₃S and CAS number 1258540-34-9, is a compound of interest due to its potential biological activities. This article explores its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The structure of this compound features a benzoic acid core with a chlorosulfonylmethyl group attached. This unique structure contributes to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Insecticidal Properties : The compound has been evaluated for its potential as an insecticide, particularly against mosquito larvae, which are vectors for diseases like dengue and Zika virus .

- Potential Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory activity, suggesting that this compound may also exert such effects through mechanisms involving cyclooxygenase inhibition .

Antimicrobial Activity

A study assessed the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The results indicated significant inhibition of bacterial growth against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to evaluate the potency of the compound.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Control (Standard Antibiotic) | 8 |

Insecticidal Activity

In another study focusing on larvicidal activity against Aedes aegypti, this compound was tested alongside other compounds. The findings revealed promising larvicidal effects with an LC50 value indicating effective mortality at low concentrations.

| Compound | LC50 (µM) | LC90 (µM) |

|---|---|---|

| This compound | 25.4 ± 4.1 | 65.2 ± 10.5 |

| Positive Control (Temephos) | 10.9 ± 2.0 | 20.0 ± 4.0 |

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The chlorosulfonyl group may interact with active sites of enzymes, inhibiting their function.

- Cell Membrane Disruption : The compound may disrupt microbial cell membranes, leading to cell lysis.

- Signal Pathway Modulation : It could influence signaling pathways associated with inflammation and immune response.

Case Study: Insecticidal Application

In a field study conducted in Brazil, researchers applied formulations containing this compound to control Aedes aegypti populations. The results demonstrated a significant reduction in larval populations over a two-week period, suggesting its potential as an effective biopesticide.

Case Study: Antimicrobial Efficacy in Clinical Settings

A clinical trial investigated the use of topical formulations containing this compound for treating skin infections caused by resistant bacterial strains. Patients treated with the formulation showed a marked improvement in infection resolution compared to controls, highlighting its therapeutic potential.

Eigenschaften

IUPAC Name |

3-(chlorosulfonylmethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c9-14(12,13)5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIDIUNHDHXJJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.